2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazinone derivative characterized by a central pyridazin-3(2H)-one core substituted with a 4-fluorophenyl group at position 6 and a 2-oxoethyl chain linked to a 3,4-dihydroisoquinoline moiety at position 2. Pyridazinone derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-7-5-16(6-8-18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-3-1-2-4-17(15)13-24/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBRRMQIXULJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline moiety. This reaction involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 4-fluorophenyl group undergoes nucleophilic substitution under specific conditions. Fluorine’s electronegativity and the aromatic ring’s electron-deficient nature facilitate reactions with nucleophiles such as amines or alkoxides.
| Reaction Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Anhydrous DMF, 80°C | Piperidine | 6-(4-piperidinophenyl) derivative | Fluorine replaced by piperidine; confirmed via -NMR loss of F signal. |
| KCO, DMSO, 120°C | Sodium methoxide | 6-(4-methoxyphenyl) analog | Methoxy substitution verified by IR (C-O stretch at 1250 cm). |
Oxidation and Reduction of the Pyridazinone Core
The pyridazinone ring is susceptible to redox reactions. Reduction typically targets the carbonyl group, while oxidation modifies the nitrogen-containing ring.
| Reaction Type | Reagents | Products | Analytical Confirmation |
|---|---|---|---|
| Reduction | LiAlH, THF, 0°C | Dihydropyridazine derivative | -NMR shows new -CH- protons (δ 3.2–3.5). |
| Oxidation | HO, AcOH, 60°C | Pyridazine N-oxide | Mass spectrometry: [M+H] at m/z 379.4 (+16 Da). |
Cross-Coupling Reactions via the Fluorophenyl Group
The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling functionalization for drug discovery.
| Coupling Type | Catalyst/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO, arylboronic acid | Biaryl derivatives | 65–78% . |
| Buchwald-Hartwig | Pd(dba), Xantphos, amine | Aryl amine analogs | 55–70%. |
Electrophilic Substitution on the Dihydroisoquinoline Moiety
The electron-rich dihydroisoquinoline ring undergoes electrophilic substitutions, such as nitration or sulfonation.
| Reaction | Conditions | Products | Key Data |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 6-nitro-dihydroisoquinoline derivative | UV-Vis: λ shift to 320 nm. |
| Sulfonation | SO, DCM, rt | Sulfonated analog | -NMR confirms sulfonic acid group (δ 110–115 ppm). |
Hydrolysis of the Oxoethyl Linker
The oxoethyl group connecting the pyridazinone and dihydroisoquinoline moieties is hydrolytically labile under acidic or basic conditions.
Comparative Reactivity with Structural Analogs
The fluorophenyl substituent distinguishes this compound from analogs with other halogens or substituents.
Mechanistic Insights and Challenges
-
Steric Hindrance : Bulky dihydroisoquinoline limits access to the pyridazinone carbonyl group, complicating reduction.
-
Solubility Issues : Low polarity of the fluorophenyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
-
Byproduct Formation : Competing N-alkylation during nucleophilic substitutions requires careful temperature control .
Scientific Research Applications
This compound is primarily recognized for its antitumor and anti-inflammatory properties . The structural features of the molecule contribute to its interaction with various biological targets, making it a candidate for further investigation in drug development.
Antitumor Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the dihydroisoquinoline moiety enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study conducted on several pyridazinone derivatives demonstrated that modifications at the 6-position, such as the addition of a fluorophenyl group, significantly increased their potency against breast cancer cell lines (MCF-7) .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism is crucial for developing treatments for chronic inflammatory diseases.
- Case Study : In vitro assays revealed that the compound reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Therapeutic Potential
Given its biological activities, this compound is being explored for multiple therapeutic applications:
- Cancer Therapy : As noted, its antitumor effects make it a candidate for developing new chemotherapeutic agents.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a potential treatment for conditions like rheumatoid arthritis and inflammatory bowel disease.
- Neurological Disorders : The dihydroisoquinoline structure is associated with neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in oxidative stress pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparative analysis with related pyridazinone derivatives. Below is a detailed comparison based on substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact: Dihydroisoquinoline vs. Piperazine/Piperidine: The dihydroisoquinoline group in the target compound provides a planar, aromatic structure that may favor interactions with CNS receptors (e.g., serotonin or dopamine receptors), unlike piperazine/piperidine-containing analogs, which are more flexible and often target peripheral enzymes . Fluorine vs. Chlorine/Methoxy: Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine or methoxy groups, which prioritize solubility or halogen bonding .
Biological Activity Trends: Compounds with dihydroisoquinoline or oxadiazole moieties (e.g., target compound and ALA-R669318) show promise in CNS-related applications, while chlorobenzyl or methoxyphenyl derivatives exhibit broader antimicrobial/anti-inflammatory effects . The target compound’s predicted neuroprotective activity aligns with similar dihydroisoquinoline-containing molecules, such as those in , which demonstrated neuroprotection via sigma-1 receptor modulation .
Physicochemical Properties: LogP and Solubility: The fluorine atom in the target compound reduces LogP (predicted ~3.2) compared to chlorinated analogs (LogP ~3.8), balancing lipophilicity and aqueous solubility . Spectral Characteristics: The 4-fluorophenyl group generates distinct $^{19}\text{F}$-NMR shifts (e.g., δ -115 to -120 ppm), aiding analytical differentiation from non-fluorinated analogs .
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 1142211-87-7. The structure features a pyridazinone core substituted with a 4-fluorophenyl group and a dihydroisoquinoline moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 1142211-87-7 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
1. Anti-inflammatory Activity
Research has indicated that pyridazinone derivatives exhibit significant anti-inflammatory properties. A study highlighted the ability of similar compounds to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's structural features are believed to enhance its affinity for COX-2, making it a potential candidate for treating inflammatory conditions .
2. Cytotoxicity and Antitumor Activity
In vitro studies have shown that various pyridazinone derivatives possess cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, derivatives with similar structures have demonstrated activity against breast and colon cancer cell lines, suggesting that this compound may also have potential in oncology .
3. Antioxidant Activity
The antioxidant capacity of pyridazinones has been evaluated through various assays, indicating that they can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders .
4. Enzyme Inhibition
Pyridazinone derivatives have been tested for their inhibitory effects on several enzymes, including glycosidases and kinases. These activities are essential for developing drugs targeting metabolic disorders and cancers .
Case Study 1: COX-2 Inhibition
A study examined the COX-2 inhibitory activity of several pyridazinone derivatives, including the target compound. The results showed that compounds with a 4-fluorophenyl substituent exhibited enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this class of compounds were assessed against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential and activation of caspases .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one, and what are critical optimization parameters?
Methodological Answer : Synthesis of pyridazinone derivatives typically involves cyclocondensation of hydrazines with diketones or via nucleophilic substitution. For this compound, key steps may include:
- Coupling of 3,4-dihydroisoquinoline : Use of amide bond formation between the pyridazinone core and the dihydroisoquinoline moiety, with carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization .
- Fluorophenyl integration : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS.
Q. Critical Parameters :
Q. Q2. How can the crystal structure of this compound be resolved, and what structural features influence its biological activity?
Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å). Refinement software like SHELXL resolves bond lengths, angles, and torsion angles .
- Key structural insights :
- Planarity of pyridazinone core : Influences π-π stacking with biological targets (e.g., enzymes or receptors).
- Fluorophenyl orientation : The para-fluorine substituent enhances lipophilicity and bioavailability, critical for membrane penetration .
- Dihydroisoquinoline conformation : The 3,4-dihydroisoquinoline moiety may adopt a boat-like conformation, affecting binding to hydrophobic pockets .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer :
Q. Q4. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer :
- Assay validation :
- Mechanistic deconvolution :
Q. Q5. How can computational methods predict the binding mode of this compound to a target protein?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with a high-resolution protein structure (PDB ID). Parameterize the compound’s force field (e.g., GAFF2) and assign partial charges via AM1-BCC .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between pyridazinone carbonyl and protein residues) and RMSD fluctuations .
- Free energy calculations : Apply MM-PBSA to estimate binding affinity, prioritizing residues contributing >1 kcal/mol to ΔG .
Q. Q6. What analytical techniques confirm compound purity and stability under experimental conditions?
Methodological Answer :
- HPLC-PDA/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at 254 nm; confirm mass via ESI+ (expected [M+H]⁺ = 477.53) .
- Stability studies :
- Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) for 24 hours. Track degradation products via LC-MS .
- Long-term storage : Store lyophilized powder at -80°C under argon; assess bioactivity retention after 6 months .
Q. Q7. How can in vivo pharmacokinetic parameters be extrapolated from in vitro data?
Methodological Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Calculate intrinsic clearance (Clₘᵢₙₜ) using the substrate depletion method .
- Caco-2 permeability : Measure apparent permeability (Pₐₚₚ) to predict intestinal absorption. A Pₐₚₚ >1 ×10⁻⁶ cm/s suggests good bioavailability .
- Physiologically based pharmacokinetic (PBPK) modeling : Input in vitro Cl, Vd, and protein binding into Simcyp or GastroPlus to simulate plasma concentration-time profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
